
GSK503
概要
説明
GSK503は、ヒストンリシンN-メチルトランスフェラーゼであるエンハンサーオブゼストホモログ2(EZH2)の強力かつ特異的な阻害剤です。 この化合物は、抗腫瘍活性を示しており、主にエピジェネティック修飾とその癌などの様々な疾患における影響を研究するための科学研究で使用されています .
科学的研究の応用
Melanoma
- Tumor Growth Inhibition :
- Metastasis Prevention :
Conjunctival Melanoma
- This compound was tested on conjunctival melanoma xenografts, where it significantly attenuated tumor growth at well-tolerated concentrations. The compound's ability to inhibit cell growth and alter gene transcription profiles was confirmed through both pharmacological and genetic approaches .
IC50 Values for this compound in Various Cell Lines
Cell Line | IC50 (μM) |
---|---|
CRMM1 | 8.5 ± 0.4 |
CRMM2 | 9.3 ± 0.7 |
CM2005.1 | 15.9 ± 1.4 |
This table illustrates the potency of this compound across different conjunctival melanoma cell lines, indicating its effectiveness as an EZH2 inhibitor .
Case Study 1: Melanoma Treatment
In a controlled study involving Tyr::N-Ras Q61K Ink4a mice, this compound was administered at a dosage of 150 mg/kg via intraperitoneal injections for 35 consecutive days. The treatment resulted in:
- A significant reduction in H3K27me3 levels within tumors.
- A marked decrease in the number of new skin melanomas developed over time.
- Enhanced survival rates compared to control groups .
Case Study 2: Conjunctival Melanoma
In another study focusing on conjunctival melanoma, this compound was used to treat xenografts derived from primary CM cell lines. The results indicated:
作用機序
GSK503は、EZH2のメチルトランスフェラーゼ活性を阻害することによってその効果を発揮します。この阻害は、遺伝子抑制に関連する重要なエピジェネティックマーカーである、リシン27(H3K27me3)におけるヒストンH3のトリメチル化の減少につながります。 この活性を阻害することにより、this compoundは腫瘍抑制遺伝子を再活性化し、癌細胞の増殖と転移を阻害します .
生化学分析
Biochemical Properties
GSK503 interacts with the EZH2 methyltransferase, a histone-lysine N-methyltransferase enzyme . This enzyme catalyzes the trimethylation of lysine 27 on histone 3 (H3K27me3), a process that induces chromatin compaction and consequently inhibits target genes transcription . This compound is highly selective against EZH1 and other human methyltransferases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces cellular H3K27me3 levels . In human melanoma cells, this compound significantly reduces H3K27me3 levels, induces G1 cell cycle arrest, and slows down cell growth . It also inhibits the growth of diffuse large B-cell lymphoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the methyltransferase activity of both wild-type and mutant EZH2 . This inhibition leads to a reduction in H3K27me3 levels, which in turn affects gene expression . The compound is highly selective, showing over 4000-fold selectivity over other human methyltransferases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It reduces cellular H3K27me3 levels and inhibits the growth of diffuse large B-cell lymphoma cells . The effects of this compound have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been observed to inhibit lymph node and lung metastases of melanoma and reduce lung nodule counts . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
As an inhibitor of the EZH2 methyltransferase, it likely interacts with this enzyme and potentially other cofactors in the histone methylation pathway .
Transport and Distribution
Given its role as an inhibitor of the EZH2 methyltransferase, it is likely that it interacts with this enzyme in the nucleus of cells .
Subcellular Localization
This compound is likely to be localized in the nucleus of cells, given its interaction with the EZH2 methyltransferase, a nuclear enzyme
準備方法
合成経路と反応条件
GSK503は、インドールコア構造の形成に続く様々な官能基の導入を含む一連の化学反応によって合成されます。合成経路には通常、以下のステップが含まれます。
- 環化反応によるインドールコアの形成。
- 置換反応によるピペラジン環とピリジン環の導入。
- カルボキサミド基を付加する最終的なカップリング反応 .
工業的生産方法
This compoundの具体的な工業的生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を使用して研究室で生産されています。 このプロセスには、再結晶やクロマトグラフィーなど、高純度レベルを達成するための複数の精製ステップが含まれます .
化学反応の分析
反応の種類
GSK503は、以下を含む様々な化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は官能基を修飾し、異なるアナログを生み出すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、this compoundの様々なアナログと誘導体があり、これらは構造活性相関を研究し、化合物の有効性を最適化するために使用されます .
類似化合物との比較
GSK503は、GSK126やGSK343などの他のEZH2阻害剤と比較されます。これらの化合物はすべてEZH2を標的とする一方で、this compoundは、その高い選択性と効力により注目されています。 EZH1に対しては200倍以上、他のヒストンメチルトランスフェラーゼに対しては4000倍以上の選択性を示します .
類似化合物のリスト
GSK126: 類似の応用を持つ別の強力なEZH2阻害剤。
GSK343: this compoundと構造的に関連しており、同様の研究コンテキストで使用されています。
UNC1999: 癌研究における応用を持つEZH2とEZH1のデュアル阻害剤
生物活性
GSK503 is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2) that regulates gene expression through histone methylation. This compound has been studied extensively for its biological activity, particularly in the context of cancer treatment, where it has shown promise in various malignancies, including melanoma and multiple myeloma (MM).
This compound functions primarily by inhibiting the methyltransferase activity of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3). This alteration in histone modification results in the reactivation of tumor suppressor genes that are silenced by EZH2. The following sections detail specific biological activities observed with this compound.
1. Inhibition of Tumor Growth
This compound has demonstrated significant anti-cancer activity across multiple studies:
- Melanoma Models : In murine models, this compound treatment resulted in a marked reduction in tumor growth and metastasis. Specifically, it inhibited lymph node and lung metastases and reduced lung nodule counts in C57Bl/6 mice xenografted with B16-F10 melanoma cells .
- Multiple Myeloma : this compound was shown to enhance apoptosis in MM cell lines by increasing pro-apoptotic proteins such as BAX and cleaved caspase-3 while decreasing anti-apoptotic proteins like BCL-2 .
2. Effects on Cell Cycle
This compound induces cell cycle arrest, particularly at the G1 phase. In studies involving human melanoma cells, treatment with this compound led to a significant reduction in cell proliferation rates and an increase in cell cycle arrest markers .
Case Studies and Experimental Data
Several studies have investigated the effects of this compound on various cancer cell lines:
- Table 1: IC50 Values of this compound in Different Cell Lines
Cell Line | IC50 (μM) |
---|---|
CRMM1 | 8.5 ± 0.4 |
CRMM2 | 9.3 ± 0.7 |
CM2005.1 | 15.9 ± 1.4 |
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound across different conjunctival melanoma (CM) cell lines, indicating its potency against these cells .
3. Modulation of Signaling Pathways
This compound has been shown to affect several key signaling pathways:
- NF-κB Pathway : Treatment with this compound resulted in decreased phosphorylation levels of p65 and STAT3, leading to reduced expression of IL-6 and BCL-2, which are downstream targets of the NF-κB pathway .
- mTOR Pathway : RNA sequencing analysis indicated that this compound treatment significantly affected genes involved in mTOR signaling, suggesting that its effects may extend beyond EZH2 inhibition alone .
Safety and Toxicity
In animal studies, this compound was associated with reversible weight loss (~10%) but did not exhibit significant toxicity at therapeutic doses . The compound's effects were closely monitored through various assays to ensure that any adverse effects were minimal compared to its therapeutic benefits.
特性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDQQHUKUIKFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GSK503 and its downstream effects?
A1: this compound is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [, , ]. This complex is responsible for trimethylating histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, this compound prevents the placement of this repressive mark, leading to the reactivation of silenced genes [, ]. This reactivation has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in various cancer cells, including those of Diffuse Large B-cell Lymphomas (DLBCL) []. In preclinical models of Lynch Syndrome, this compound treatment reduced polyp formation and was associated with increased infiltration of cytotoxic immune cells, suggesting an immune-mediated anti-tumor effect [].
Q2: How does this compound interact with its target, EZH2?
A2: While the exact binding mode of this compound to EZH2 has not been extensively detailed in the provided abstracts, it is classified as an EZH2-specific inhibitor []. This specificity suggests a direct interaction with the enzyme, likely within its catalytic domain, to prevent its methyltransferase activity. Further research, including co-crystallization studies, would be needed to elucidate the precise molecular interactions.
Q3: What are the effects of this compound on gene expression in the context of cancer?
A3: this compound treatment has been shown to reverse the aberrant silencing of genes crucial for cell cycle regulation and differentiation in cancer cells []. Specifically, genes with bivalent chromatin domains, marked by both activating (H3K4me3) and repressive (H3K27me3) marks, are particularly affected []. In DLBCL and potentially other cancers, this compound reactivates genes like CDKN1A (involved in cell cycle arrest), IRF4 and PRDM1 (involved in differentiation) by inhibiting EZH2-mediated H3K27 trimethylation []. This reactivation contributes to the anti-proliferative and pro-differentiation effects of this compound in these cancers.
Q4: What is the evidence for the efficacy of this compound in preclinical models of cancer?
A4: Several studies highlighted in the abstracts demonstrate the preclinical efficacy of this compound. In a Lynch Syndrome mouse model, this compound significantly reduced adenoma multiplicity, indicating a preventative effect against tumor formation []. This was accompanied by a noticeable shift in the immune landscape, with an increase in cytotoxic T cells and macrophages in the colon []. Furthermore, this compound inhibited cell growth and colony formation in conjunctival melanoma cell lines, highlighting its potential in this malignancy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。